TAMRA-C6-TFP ester
Description
Significance of Fluorescent Labeling in Contemporary Molecular and Cellular Biology Research
Fluorescent labeling has become an indispensable tool in molecular and cellular biology, providing unparalleled insights into the intricate workings of living systems. chemetrix.co.za By attaching fluorescent molecules, or fluorophores, to specific biomolecules, researchers can visualize, track, and quantify cellular components and processes in real time and with high specificity. chemetrix.co.za This technique overcomes the limitations of traditional methods like brightfield microscopy by enabling the study of dynamic events within live cells, such as protein-protein interactions, cell division, and intracellular trafficking. abcam.com
The applications of fluorescent labeling are vast, spanning fields like genomics, proteomics, neuroscience, and cancer research. chemetrix.co.za For instance, it is used to monitor gene expression, analyze the localization and movement of proteins, and detect disease biomarkers. chemetrix.co.zalabinsights.nl The high sensitivity and selectivity of fluorescent probes allow for high-resolution imaging and the simultaneous detection of multiple targets using different colored dyes, a technique known as multiplexing. labinsights.nl This capacity to generate detailed spatial and temporal data makes fluorescent labeling a cornerstone of modern biological and biomedical research. abcam.comlabinsights.nl
Fundamental Principles of Reactive Dye Conjugation for Biomolecular Studies
The core principle of fluorescent labeling lies in the stable, covalent attachment of a reactive dye to a target biomolecule, a process known as bioconjugation. researchgate.netcreative-biostructure.com Reactive dyes are fluorophores that have been chemically modified to include a reactive group capable of forming a strong covalent bond with a specific functional group on the target molecule. researchgate.net
The most commonly targeted functional groups in biomolecules are primary amines (-NH2), which are abundant in proteins at the N-terminus and on the side chains of lysine (B10760008) residues. researchgate.netcreative-biostructure.comlumiprobe.com Another common target is the thiol group (-SH) found in cysteine residues. researchgate.netcreative-biostructure.com The choice of reactive dye depends on the target functional group and the desired properties of the final conjugate. The goal is to create a bioconjugate that retains the biological activity of the target molecule while possessing a high fluorescence quantum yield for sensitive detection. researchgate.net The reaction conditions, such as pH and solvent, are carefully controlled to ensure efficient and specific labeling. researchgate.netuevora.pt
Activated Ester Chemistry for Amine Bioconjugation: A Comparative Analysis with Focus on Pentafluorophenyl (TFP) Esters
Amine-reactive dyes are the most prevalent class of fluorescent probes used for bioconjugation. researchgate.net Among the various chemistries available, activated esters are widely used to form stable amide bonds with primary amines. lumiprobe.comnih.gov The most common activated esters are N-hydroxysuccinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters. lumiprobe.comnih.gov Both react with non-protonated primary amines, typically at a pH between 7.5 and 9, to form a stable amide linkage. researchgate.netcreative-biostructure.com
However, a significant challenge in aqueous bioconjugation reactions is the competing hydrolysis of the activated ester, where the ester reacts with water instead of the target amine. This side reaction deactivates the dye and reduces labeling efficiency. nih.govresearchgate.net TFP esters exhibit significantly greater stability against hydrolysis, especially under the basic conditions required for amine labeling, compared to NHS esters. lumiprobe.comnih.govresearchgate.net Studies have shown that TFP-terminated self-assembled monolayers (SAMs) have a half-life nearly 10-fold longer than NHS-SAMs at pH 10. nih.gov This enhanced stability allows for longer reaction times, leading to higher coupling efficiency and a greater density of labeled molecules. nih.govresearchgate.net Furthermore, DNA arrays prepared on TFP surfaces show reduced background fluorescence compared to their NHS counterparts. nih.gov
| Feature | TFP Ester | NHS Ester |
| Reactive Group | Tetrafluorophenyl ester | N-hydroxysuccinimidyl ester |
| Target | Primary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Hydrolytic Stability | Higher, less susceptible to hydrolysis, especially at basic pH lumiprobe.comresearchgate.net | Lower, more prone to hydrolysis in aqueous buffers nih.gov |
| Coupling Efficiency | Generally higher due to increased stability researchgate.net | Can be limited by hydrolysis, especially at high pH nih.gov |
| Byproduct | Tetrafluorophenol | N-hydroxysuccinimide |
Historical Development and Current Research Landscape of Tetramethylrhodamine (B1193902) (TAMRA)-Based Fluorescent Probes
Tetramethylrhodamine (TAMRA) is a well-established and widely used fluorophore from the rhodamine family, known for its orange-red fluorescence. glenresearch.comglenresearch.com Initially, TAMRA was used for labeling amino-modified oligonucleotides via its NHS ester derivative due to its instability in ammonium (B1175870) hydroxide (B78521), a chemical commonly used in oligonucleotide synthesis. glenresearch.comglenresearch.com Subsequent research demonstrated that TAMRA is stable under milder deprotection conditions, which led to the development of TAMRA-containing phosphoramidites and solid supports for direct incorporation during synthesis. glenresearch.comglenresearch.com
Today, TAMRA and its derivatives are integral to numerous advanced research applications. interchim.fr It is a popular Förster Resonance Energy Transfer (FRET) acceptor for the green-emitting dye fluorescein (B123965) (FAM). interchim.frgenelink.com This FRET pairing is extensively used in real-time PCR assays, such as TaqMan probes, to monitor the amplification of DNA. genelink.com TAMRA's favorable photophysical properties, including good photostability and a high extinction coefficient, have also led to its use in fluorescence microscopy, DNA sequencing, and the development of activatable probes that fluoresce only upon binding to their target, reducing background signal in complex environments like living cells. nih.govleica-microsystems.comnih.gov Recent developments have focused on creating new TAMRA-based probes with enhanced cell permeability and fluorogenicity for super-resolution microscopy techniques like STED. leica-microsystems.com
Academic Rationale for Utilizing TAMRA-C6-TFP Ester in Advanced Research Methodologies
The specific chemical structure of this compound is purposefully designed to combine the advantageous properties of its three core components for sophisticated research applications.
TAMRA Core: The tetramethylrhodamine core provides the bright, photostable fluorescence in the orange-red region of the spectrum (absorption/emission maxima ~541/567 nm), which is well-suited for multiplexing with other common fluorophores and minimizes interference from cellular autofluorescence. vulcanchem.com
C6 Linker: The six-carbon (C6) alkyl spacer arm physically separates the bulky TAMRA dye from the reactive TFP ester. This linker enhances the water solubility of the molecule and, crucially, reduces steric hindrance during the conjugation reaction. vulcanchem.comaxispharm.com This separation allows the reactive ester to more freely access amine groups on the target biomolecule, potentially improving labeling efficiency, especially for sterically hindered sites within complex proteins or nucleic acid structures.
TFP Ester: As detailed previously, the tetrafluorophenyl ester is a highly reactive group that forms stable amide bonds with primary amines. lumiprobe.comvulcanchem.com Its superior hydrolytic stability compared to NHS esters makes it the reagent of choice for conjugations that require longer incubation times or are performed under basic conditions, ensuring a higher yield of the desired bioconjugate. nih.govresearchgate.net
The combination of these three features makes this compound a powerful tool for reliably and efficiently labeling proteins, peptides, and amine-modified oligonucleotides. Its use is particularly rationalized in studies that demand high labeling density, stability of the final conjugate, and minimal non-specific background, such as in the preparation of high-quality probes for fluorescence microscopy, FRET-based assays, and single-molecule studies. pnas.org
Properties
Molecular Formula |
C38H35F4N3O6 |
|---|---|
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[7-oxo-7-(2,3,5,6-tetrafluorophenoxy)heptyl]carbamoyl]benzoate |
InChI |
InChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49) |
InChI Key |
ZODXZOALQYZQOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Tamra C6 Tfp Ester
Precursor Synthesis of Carboxytetramethylrhodamine (TAMRA) Dyes
The foundational step in producing TAMRA-C6-TFP ester is the synthesis of the carboxytetramethylrhodamine (TAMRA) fluorophore itself. The common route to TAMRA involves the condensation of 3-(dimethylamino)phenol with trimellitic anhydride (B1165640). researchgate.net However, a significant challenge in this synthesis is the formation of regioisomers, which are often difficult to separate. researchgate.net
Isomeric Purity Considerations: 5- and 6-Isomers of TAMRA
The use of the asymmetrical trimellitic anhydride in the reaction with 3-(dimethylamino)phenol results in the formation of two structural isomers: 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA). researchgate.netacs.org These isomers possess nearly identical spectral properties but can exhibit different behaviors in biological applications where spatial orientation is critical. acs.orgaatbio.com Consequently, obtaining isomerically pure TAMRA is often necessary for reproducible results in sensitive assays. aatbio.com
A practical and scalable method for synthesizing isomerically pure 5- and 6-carboxytetramethylrhodamines has been developed. acs.orgnih.gov This strategy involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride, which yields a mixture of intermediate 4-dimethylamino-2-hydroxy-2′,4′(5′)-dicarboxybenzophenones. acs.orgresearchgate.net These benzophenone (B1666685) intermediates can be efficiently separated by recrystallization. acs.orgnih.gov Subsequently, the individual, purified benzophenone isomers are reacted with another molecule of 3-dimethylaminophenol to yield either the pure 5-TAMRA or 6-TAMRA isomer, obviating the need for chromatographic separation of the final dye products. acs.orgacs.orgresearchgate.net
Table 1: Properties of 5- and 6-TAMRA Isomers
| Property | 5-TAMRA | 6-TAMRA | Source(s) |
| Formal Name | 9-(2,4-dicarboxyphenyl)-3,6-bis(dimethylamino)-xanthylium, inner salt | 9-(2,5-dicarboxyphenyl)-3,6-bis(dimethylamino)-xanthylium, inner salt | caymanchem.com, caymanchem.com |
| Excitation Max. | 546 nm | 543 nm | caymanchem.com, caymanchem.com |
| Emission Max. | 580 nm | 572 nm | caymanchem.com, caymanchem.com |
| Molecular Formula | C₂₅H₂₂N₂O₅ | C₂₅H₂₂N₂O₅ | caymanchem.com, caymanchem.com |
| Molecular Weight | 430.5 g/mol | 430.5 g/mol | caymanchem.com, caymanchem.com |
Integration of Hexyl (C6) Linker Architectures
A hexyl (C6) spacer is incorporated to distance the reactive TFP ester from the bulky fluorophore, which minimizes steric hindrance and preserves the dye's fluorescence properties upon conjugation to a target molecule. A common strategy involves using an amino-terminated C6 linker. For instance, the synthesis can proceed by reacting an isomerically pure TAMRA-NHS ester with 6-aminohexanoic acid. This reaction forms a stable amide bond, resulting in a TAMRA molecule functionalized with a C6 carboxylic acid linker (TAMRA-C6-COOH). rsc.org An alternative approach is to start with an amino-C6-modified oligonucleotide or other molecule and then react it with an activated form of TAMRA, such as TAMRA-NHS ester. genelink.comidtdna.com The presence of this C6 linker is crucial, as it has been shown to significantly influence the binding properties of the final conjugate in certain biological systems. nih.govmdpi.com
Activation Chemistry for Pentafluorophenyl (TFP) Ester Formation
To make the TAMRA-C6-COOH derivative reactive towards primary amines on target biomolecules, its terminal carboxylic acid group must be activated. The formation of a TFP ester is a robust method for this purpose, creating an amine-reactive moiety with enhanced stability compared to other common activated esters. researchgate.net
Direct Activation Protocols for Carboxylic Acid Moieties
The conversion of the carboxylic acid on the TAMRA-C6 linker to a TFP ester is typically achieved through a direct activation protocol using a carbodiimide (B86325) coupling agent. cellmosaic.com A standard method involves reacting the TAMRA-C6-carboxylic acid with 2,3,5,6-tetrafluorophenol (B1216870) in the presence of a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netcellmosaic.com The carbodiimide activates the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl group of the tetrafluorophenol, forming the TFP ester and releasing a urea (B33335) byproduct. This one-step reaction is efficient for creating the amine-reactive TFP ester functionality. nih.gov
Comparative Analysis of TFP Ester Synthesis Efficiency
TFP esters are often compared to N-hydroxysuccinimide (NHS) esters, another widely used class of amine-reactive reagents. biotium.comglenresearch.com The primary advantage of TFP esters is their increased stability against hydrolysis, particularly under the neutral to basic pH conditions (pH 7-9) typically used for labeling biomolecules. researchgate.netnih.govthermofisher.com
Studies comparing self-assembled monolayers (SAMs) terminated with TFP and NHS esters have demonstrated the superior hydrolytic stability of the TFP group. At a pH of 10, DNA arrays prepared on TFP-terminated surfaces showed a five-fold higher density of coupled DNA molecules compared to those on NHS surfaces, attributed to the lower rate of hydrolysis of the TFP ester. nih.gov This enhanced stability can lead to higher and more consistent conjugation yields. nih.govrsc.org While TFP esters can sometimes be less crystalline than their NHS counterparts, making them less convenient to handle in some situations, their resistance to premature hydrolysis during labeling reactions is a significant advantage. nih.govrsc.orgrsc.org
Table 2: Comparative Hydrolytic Stability of NHS- and TFP-Terminated Self-Assembled Monolayers
| Condition (pH) | Ester Type | Rate Constant (k') | Half-Reaction Time (t₁/₂) | Source(s) |
| pH 7.0 | NHS | 1.8 x 10⁻³ | 6.4 min | nih.gov |
| TFP | 2.5 x 10⁻⁴ | 46.2 min | nih.gov | |
| pH 8.0 | NHS | 4.3 x 10⁻³ | 2.7 min | nih.gov |
| TFP | 1.1 x 10⁻³ | 10.5 min | nih.gov | |
| pH 10.0 | NHS | 1.1 x 10⁻¹ | 0.1 min | nih.gov |
| TFP | 1.5 x 10⁻² | 0.8 min | nih.gov |
Purification Techniques for Reactive Fluorescent Reagents
The final step in the synthesis is the purification of the this compound. This is a critical stage, as the presence of unreacted starting materials or byproducts can lead to side reactions and reduced efficiency in subsequent labeling experiments. The high reactivity of the TFP ester and its susceptibility to hydrolysis necessitate careful selection of purification methods.
Standard chromatographic techniques such as preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or column chromatography on silica (B1680970) gel are often employed. rsc.org These methods are effective for separating the desired product from unreacted TAMRA-C6-COOH, excess tetrafluorophenol, and the urea byproduct from the carbodiimide activator. Care must be taken to use anhydrous solvents and to minimize the duration of the purification process to prevent hydrolysis of the TFP ester.
For purification of the final labeled biomolecule (after reaction with the TFP ester), techniques like size-exclusion chromatography (using pre-packed spin columns), pH-controlled liquid-liquid extraction, or gel electrophoresis are commonly used to efficiently remove any unreacted or hydrolyzed dye. tandfonline.comtandfonline.comthermofisher.com
The synthesis of this compound is a well-defined process that involves the strategic functionalization of the TAMRA core to introduce the C6 linker and the reactive TFP ester group.
A common synthetic route begins with a TAMRA molecule, which is then functionalized to incorporate a carboxylic acid group. This carboxylated TAMRA is subsequently reacted with a compound containing the C6 linker, often an aminohexanoic acid, to form an amide bond. The terminal carboxylic acid of the C6 linker is then activated to create the TFP ester. This activation is typically achieved by reacting the carboxylic acid with 2,3,5,6-tetrafluorophenyl trifluoroacetate (B77799) or a similar TFP activating reagent in the presence of a coupling agent.
Key reagents in this synthesis include the TAMRA-carboxylic acid derivative, 6-aminohexanoic acid, and a TFP activating agent. The reaction conditions are critical for a successful synthesis. The coupling reactions are often carried out in anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the reactive ester. vulcanchem.com The temperature is typically maintained at room temperature (20–25°C) under an inert atmosphere to ensure stability and prevent side reactions. vulcanchem.com
Purification of the final product is essential to remove unreacted starting materials and byproducts. This is commonly achieved using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final this compound is critical for its performance in subsequent bioconjugation reactions.
| Synthetic Step | Key Reagents | Typical Reaction Conditions | Purification Method |
| Carboxylation of TAMRA | TAMRA, Carboxylating agent | Varies depending on the specific reaction | Chromatography |
| Linker Attachment | Carboxylated TAMRA, 6-Aminohexanoic acid, Coupling agents (e.g., EDC, HOBt) | Anhydrous DMF or DMSO, Room temperature | RP-HPLC |
| TFP Ester Formation | TAMRA-C6-carboxylic acid, TFP activating reagent | Anhydrous DMF or DMSO, Room temperature, Inert atmosphere | RP-HPLC |
Analytical Characterization Methodologies for this compound
A suite of analytical techniques is employed to confirm the identity, purity, and functionality of this compound.
Spectroscopic Analysis:
UV-Visible Spectroscopy: This technique is used to determine the absorption characteristics of the dye. TAMRA typically exhibits a primary absorption maximum around 541-555 nm and a shoulder peak at a lower wavelength. vulcanchem.comrsc.org The ratio of these absorbances can indicate the aggregation state of the dye. rsc.org
Fluorescence Spectroscopy: This method measures the emission properties of the fluorophore. The excitation maximum for TAMRA is generally around 552-555 nm, with an emission maximum around 567-580 nm. rsc.orgaatbio.commdpi.com The fluorescence quantum yield, a measure of the dye's brightness, is an important parameter determined by this technique. vulcanchem.com
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC, particularly RP-HPLC, is the primary method for assessing the purity of this compound. It separates the target compound from impurities based on hydrophobicity, allowing for quantification of purity. kcl.ac.uk
Size-Exclusion Chromatography (SEC): While less common for the small molecule itself, SEC is used to analyze the bioconjugates formed after reacting this compound with macromolecules like proteins, confirming successful labeling and removing excess dye. chromatographyonline.comnih.gov
Mass Spectrometry:
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for confirming the molecular weight of the synthesized this compound and its conjugates. researchgate.netubiquigent.com This provides definitive evidence of the compound's identity. High-resolution mass spectrometry can further confirm the elemental composition. mdpi.com
| Analytical Technique | Parameter Measured | Typical Values/Observations for TAMRA Derivatives |
| UV-Visible Spectroscopy | Absorption Maxima (λmax) | ~541-555 nm and a shoulder peak at ~520 nm vulcanchem.comrsc.orgmdpi.com |
| Fluorescence Spectroscopy | Excitation/Emission Maxima (λex/λem) | ~552 nm / ~578 nm aatbio.com |
| High-Performance Liquid Chromatography (HPLC) | Purity | Retention time and peak area analysis |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Confirms the expected mass of the compound and its conjugates researchgate.netubiquigent.com |
Design Principles for Modulating Linker Properties and Reactivity of Fluorescent Bioconjugation Reagents
The design of fluorescent bioconjugation reagents like this compound is a deliberate process aimed at optimizing their performance in labeling applications. The linker and the reactive group are key components that can be modulated to achieve desired properties.
The Reactivity of the TFP Ester: The tetrafluorophenyl (TFP) ester is a highly reactive group specifically chosen for its efficient and stable conjugation to primary amines on biomolecules. wikipedia.orglumiprobe.com The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing tetrafluorophenol as a byproduct. vulcanchem.com
Reaction Mechanisms and Kinetic Considerations in Tamra C6 Tfp Ester Conjugation
Nucleophilic Acyl Substitution Mechanism in Amine-Reactive Labeling
The fundamental reaction pathway for the conjugation of TAMRA-C6-TFP ester to amine-containing molecules is a nucleophilic acyl substitution. masterorganicchemistry.comchemistrytalk.org This type of reaction involves a nucleophile attacking the carbonyl carbon of the acyl group, leading to the substitution of a leaving group. masterorganicchemistry.com In this specific case, the nucleophile is an unprotonated primary amine from a biomolecule, and the leaving group is the tetrafluorophenol. The reaction proceeds through a multi-step addition-elimination mechanism, resulting in the formation of a highly stable covalent bond. masterorganicchemistry.com
In biological labeling, the most common nucleophiles for this compound are the primary amino groups found in proteins and peptides. lumiprobe.com These include the epsilon (ε)-amino group of lysine (B10760008) residues and the alpha (α)-amino group at the N-terminus of a polypeptide chain. lumiprobe.com For the reaction to proceed, the amine must be in its deprotonated, nucleophilic state. This is typically achieved under mild alkaline conditions (pH 7-9). vectorlabs.comlifetein.com
The mechanism begins with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the TFP ester. This initial step forms a transient, high-energy tetrahedral intermediate. openochem.org The electron-withdrawing nature of the tetrafluorophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating this first step.
Following its formation, the tetrahedral intermediate is unstable and rapidly collapses. openochem.org The carbon-oxygen double bond of the carbonyl group is reformed, leading to the expulsion of the 2,3,5,6-tetrafluorophenoxy group, which is an effective leaving group. The final product is a stable, covalent amide bond linking the TAMRA-C6 moiety to the biomolecule. lumiprobe.comnih.gov This amide linkage is exceptionally robust and resistant to cleavage under typical biological conditions, ensuring the permanent attachment of the fluorescent label. ucsd.edu
Kinetic and Thermodynamic Parameters Influencing Conjugation Efficiency
The success of a labeling experiment with this compound is critically dependent on the optimization of reaction conditions. Several kinetic and thermodynamic factors, including pH, buffer composition, and solvent, must be carefully controlled to maximize conjugation efficiency while minimizing competing side reactions.
The pH of the reaction medium is arguably the most critical parameter influencing the conjugation reaction. A basic pH is necessary to ensure that a significant fraction of the target primary amines (pKa ≈ 10 for lysine ε-amino groups) are deprotonated and thus nucleophilic. nih.gov However, the hydroxide (B78521) ions present at elevated pH also catalyze a competing hydrolysis reaction, where water attacks the ester, rendering it non-reactive. nih.govnih.gov
TFP esters exhibit significantly greater stability against hydrolysis in basic conditions compared to the more commonly used NHS esters. lumiprobe.comucsd.eduresearchgate.net This superior stability provides a wider and more forgiving window for performing conjugation reactions at the optimal pH for amine reactivity. ucsd.eduresearchgate.net Studies comparing TFP- and NHS-activated surfaces have shown that the half-life of the TFP ester is nearly 10-fold longer at pH 10. nih.gov This increased stability leads to higher coupling efficiency, especially under basic conditions. nih.govresearchgate.net
The choice of buffer is also crucial. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the ester. ucsd.edu Phosphate-buffered saline (PBS) or sodium bicarbonate buffers at a pH between 7 and 9 are commonly used for these labeling reactions. ucsd.eduvectorlabs.comlifetein.com
Table 1: Comparison of Hydrolysis Half-Life for TFP and NHS Esters at Various pH Levels This table illustrates the greater stability of TFP esters compared to NHS esters, particularly at higher pH values, which are optimal for amine labeling.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |
| 7.0 | 258 | 138 |
| 8.0 | 78 | 26 |
| 10.0 | 360 | 39 |
Data adapted from a study on self-assembled monolayers. The trend highlights the enhanced stability of TFP esters in basic conditions. nih.gov
This compound is a hydrophobic molecule and is typically dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction mixture. vectorlabs.comresearchgate.net Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the most common choices. vectorlabs.comresearchgate.netthermofisher.com Preparing a concentrated stock solution in one of these water-miscible solvents allows for easy addition to the protein solution and minimizes the risk of precipitation. lifetein.com Using anhydrous solvents is critical because it prevents premature hydrolysis of the reactive ester while in storage or during preparation of the stock solution. researchgate.net The final concentration of the organic solvent in the reaction mixture should be kept low to avoid denaturation of the target protein.
For optimal results, the concentration of the protein should be sufficiently high, typically at least 2 mg/mL, as reaction kinetics are highly dependent on concentration. ucsd.eduthermofisher.com
Specificity and Selectivity in Biomolecular Labeling with this compound
This compound is highly selective for aliphatic primary amines. lumiprobe.comvectorlabs.com In proteins, this directs the labeling reaction primarily to the ε-amino group of lysine residues and the N-terminal α-amino group. lumiprobe.com While secondary amines can also be labeled, the reaction is generally slower. Other nucleophilic functional groups present in proteins, such as the thiol group of cysteine or the hydroxyl groups of serine and threonine, are significantly less reactive with TFP esters under the typical pH conditions used for amine labeling.
Selectivity between the N-terminal amine and lysine residues can be achieved to some extent by controlling the reaction pH. The N-terminal α-amino group generally has a lower pKa (around 7-8) than the ε-amino group of lysine (around 10-10.5). ucsd.edu By performing the labeling reaction at a pH closer to neutral (e.g., pH 7.0-7.5), it is possible to preferentially label the more nucleophilic N-terminus. ucsd.edu However, at the more commonly used basic pH values (8-9), both sites will be readily labeled.
Byproduct Formation and Strategies for Minimizing Undesired Reactions in this compound Conjugation
In the bioconjugation of macromolecules with this compound, the formation of byproducts is a critical consideration that can impact the efficiency of the labeling reaction and the purity of the final conjugate. The predominant undesired reaction is the hydrolysis of the tetrafluorophenyl (TFP) ester, which competes with the desired aminolysis reaction. Understanding the factors that influence byproduct formation is essential for developing strategies to minimize these side reactions and optimize the conjugation process.
The primary pathway for byproduct formation is the hydrolysis of the TFP ester moiety of this compound, which leads to the formation of the corresponding and unreactive TAMRA-C6-carboxylic acid and 2,3,5,6-tetrafluorophenol (B1216870). This reaction is primarily influenced by the pH of the reaction medium. While TFP esters are known to be more resistant to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, they are still susceptible to this degradation pathway, particularly under basic conditions which are often required for efficient labeling of primary amines. nih.govresearchgate.netlumiprobe.com
The rate of hydrolysis increases with increasing pH. nih.gov However, a significant advantage of TFP esters is their enhanced stability in aqueous solutions, especially at the basic pH values typically used for amine modification. researchgate.netlumiprobe.com This increased stability provides a wider window for the desired conjugation reaction to occur before the ester is rendered inactive by hydrolysis.
Several key strategies can be employed to minimize the formation of the hydrolyzed byproduct and enhance the yield of the desired TAMRA-conjugate:
pH Control: Maintaining the pH of the reaction mixture within an optimal range is crucial. A pH range of 7.0 to 9.0 is generally recommended for the efficient reaction of TFP esters with primary amines. thermofisher.com While a more basic pH can increase the nucleophilicity of the target amine, it also accelerates the rate of ester hydrolysis. Therefore, a careful balance must be struck to maximize the rate of the desired reaction over the undesired hydrolysis.
Amine-Free Buffers: The choice of buffer is critical to avoid introducing competing nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will react with the TFP ester, leading to the formation of unwanted byproducts and consumption of the labeling reagent. thermofisher.com Suitable amine-free buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES buffer.
Reagent Preparation: this compound is sensitive to moisture. It is advisable to dissolve the ester in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use and then add it to the aqueous reaction mixture. thermofisher.com
Concentration of Reactants: The rate of the desired bimolecular conjugation reaction is dependent on the concentration of both the this compound and the target molecule. Increasing the concentration of the molecule to be labeled can favor the aminolysis reaction over the pseudo-first-order hydrolysis reaction.
Reaction Time and Temperature: The conjugation reaction should be allowed to proceed for a sufficient duration to ensure completion, but excessively long reaction times can lead to increased hydrolysis of the ester. The reaction is typically carried out at room temperature or on ice to further minimize the rate of hydrolysis. thermofisher.com
While hydrolysis is the most significant side reaction, the potential for this compound to react with other nucleophilic amino acid residues, such as the side chains of tyrosine, histidine, and cysteine, should also be considered, although this is less commonly reported for TFP esters compared to more reactive acylating agents. The reactivity towards these residues is generally much lower than towards primary amines, especially under controlled pH conditions.
To provide a clearer understanding of the hydrolytic stability of TFP esters, the following table presents a comparison of the half-lives of TFP and NHS esters at various pH values, based on data from studies on self-assembled monolayers.
| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) | Difference in Stability (TFP vs. NHS) |
|---|---|---|---|
| 7.0 | 1020 | 540 | 1.9x more stable |
| 8.0 | 480 | 162 | 3.0x more stable |
| 10.0 | 330 | 39 | 8.5x more stable |
The data clearly illustrates the superior stability of the TFP ester compared to the NHS ester, particularly at higher pH values, which underscores its advantage in bioconjugation reactions by minimizing the formation of hydrolysis-related byproducts. nih.gov
Applications of Tamra C6 Tfp Ester in Biomolecular Labeling for Research Purposes
Protein and Peptide Conjugation
The conjugation of TAMRA-C6-TFP ester to proteins and peptides is a cornerstone of its application in research. This process allows for the fluorescent labeling of these biomolecules, enabling their detection and analysis in a variety of experimental contexts, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. lifetein.com
A common method for labeling proteins with this compound involves the random modification of primary amines. sigmaaldrich.com The most accessible of these are the ε-amino groups of lysine (B10760008) residues, which are typically located on the protein surface and are therefore readily available for conjugation. sigmaaldrich.comthermofisher.com The N-terminal α-amino group of the polypeptide chain is also a potential site for labeling. thermofisher.com
The reaction is typically carried out in a buffer with a slightly alkaline pH (around 8.0-9.0) to ensure that the primary amines are deprotonated and thus nucleophilic enough to react with the TFP ester. lifetein.com This results in the formation of a stable amide bond, covalently linking the TAMRA dye to the protein. vectorlabs.com The number of dye molecules attached to a single protein can be controlled to some extent by adjusting the molar ratio of the dye to the protein in the reaction mixture. abcam.cn
Table 1: Key Parameters for Random Lysine Labeling with this compound
| Parameter | Description |
|---|---|
| Target Functional Group | Primary amines (-NH2) on lysine residues and the N-terminus. sigmaaldrich.comthermofisher.com |
| Reactive Group on Dye | Tetrafluorophenyl (TFP) ester. thermofisher.com |
| Resulting Bond | Stable amide bond. vectorlabs.com |
| Optimal pH | 8.0 - 9.0. lifetein.com |
| Control of Labeling | Molar ratio of dye to protein. abcam.cn |
While random lysine labeling is a straightforward approach, it can result in a heterogeneous mixture of labeled proteins with varying numbers of dyes attached at different locations. This can be problematic for certain applications where a precisely defined labeled product is required. To overcome this, site-specific labeling strategies have been developed.
One such strategy involves the genetic engineering of the target protein to introduce a unique, reactive amino acid at a specific position. nih.gov This allows for the precise attachment of the this compound to that engineered site, resulting in a homogeneously labeled protein population. This approach offers greater control over the labeling process and minimizes the risk of altering the protein's native structure and function by avoiding modification of critical lysine residues. nih.govnih.gov
Determining the degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical step in characterizing the labeled product. cosmobio.co.jp A common and relatively simple method for calculating the DOL is through UV-Vis spectrophotometry. nih.govresearchgate.net
This technique involves measuring the absorbance of the labeled protein solution at two specific wavelengths:
280 nm: The wavelength at which proteins typically exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).
~555 nm: The maximum absorbance wavelength for the TAMRA dye. axispharm.com
By applying the Beer-Lambert law and using the known extinction coefficients for the protein and the dye, the concentrations of both can be determined. A correction factor is often necessary to account for the dye's absorbance at 280 nm. researchgate.net The DOL is then calculated as the molar ratio of the dye to the protein. For most applications, an optimal DOL is sought, as both under-labeling and over-labeling can be detrimental. For instance, with TAMRA, a DOL of 2-4 is often considered optimal for IgG antibodies, as higher ratios can lead to fluorescence quenching. cosmobio.co.jp
Table 2: Spectrophotometric Determination of Degree of Labeling (DOL)
| Measurement | Wavelength | Purpose |
|---|---|---|
| Protein Absorbance | 280 nm | To determine the protein concentration. |
| Dye Absorbance | ~555 nm | To determine the dye concentration. axispharm.com |
| Correction Factor | N/A | To subtract the dye's contribution to absorbance at 280 nm. researchgate.net |
The extent of this impact depends on several factors, including the number of attached dye molecules (the DOL), the specific location of the labeling, and the nature of the protein itself. For example, labeling a lysine residue within an enzyme's active site could significantly inhibit its catalytic activity. Therefore, it is crucial to functionally characterize the labeled protein to ensure that it retains its biological activity and that the observed results in a given assay are not artifacts of the labeling process. This can be done through various functional assays, such as enzyme activity assays or binding studies. researchgate.net
Small Molecule and Metabolite Derivatization for Detection and Tracing
In fields like metabolomics, the detection and quantification of small molecules and metabolites can be challenging due to their low abundance, poor ionization efficiency in mass spectrometry, or lack of a strong chromophore for UV-Vis detection in high-performance liquid chromatography (HPLC). nih.govnih.gov Chemical derivatization is a strategy used to overcome these limitations by attaching a tag to the analyte that enhances its detectability. nih.gov
This compound can be employed as a derivatizing agent for any small molecule or metabolite that possesses a primary amine functional group. The principle is identical to that of oligonucleotide labeling: the TFP ester reacts with the amine on the small molecule to form a stable, fluorescently tagged conjugate. This process imparts the strong absorbance and fluorescence properties of the TAMRA dye onto the target molecule.
For example, amino acids, neurotransmitters (e.g., dopamine, serotonin), and certain drug compounds contain primary amines and are candidates for derivatization with this compound. After the derivatization reaction, the resulting fluorescent products can be easily separated and detected with high sensitivity using HPLC with fluorescence detection (HPLC-FLD) or liquid chromatography-mass spectrometry (LC-MS). The introduction of the fluorescent tag can lower the limit of detection by several orders of magnitude compared to underivatized analysis. nih.gov
This approach is also valuable for metabolic tracing studies. nih.govnih.gov By introducing a TAMRA-labeled precursor (e.g., a labeled amino acid) into a biological system, researchers can track its uptake and incorporation into larger molecules or its conversion into downstream metabolites. The intense fluorescence of the TAMRA tag allows for the visualization and quantification of these metabolic processes within cells or tissue extracts.
Carbohydrate and Glycoprotein (B1211001) Functionalization
Fluorescent labeling of carbohydrates and glycoproteins is essential for studying their roles in cell recognition, signaling, and disease. this compound can be used to label these molecules, although the strategy depends on the target.
Glycoproteins can be labeled directly via the primary amine groups present on the side chains of lysine residues within the protein component. vectorlabs.comlifetein.com The reaction conditions are similar to those for other protein labeling experiments, involving the incubation of the glycoprotein with the TAMRA-TFP ester at a slightly basic pH. This method is straightforward and allows for the study of the entire glycoprotein's localization and dynamics.
Labeling the carbohydrate (glycan) portion specifically is more complex as native sugars typically lack primary amines. An indirect labeling strategy is therefore required:
Oxidation: The vicinal diols present in the sugar rings (e.g., in sialic acid or galactose) are first gently oxidized using a reagent like sodium periodate. This reaction cleaves the carbon-carbon bond and converts the hydroxyl groups into reactive aldehyde or ketone groups. biotium.com
Introduction of an Amine: The newly formed carbonyl groups cannot react directly with the TFP ester. Therefore, a bifunctional linker containing both a hydrazide or aminooxy group and a primary amine is used. The hydrazide or aminooxy end reacts specifically with the aldehyde or ketone on the sugar to form a stable hydrazone or oxime bond, respectively. biotium.com This step leaves the primary amine of the linker available for the final reaction.
TAMRA Conjugation: The aminated glycan is then reacted with this compound, which targets the newly introduced primary amine, resulting in a fluorescently labeled carbohydrate.
This multi-step process enables the specific tracking of the glycan portions of glycoproteins or free polysaccharides to investigate processes like cell-surface receptor binding and internalization.
Lipid and Membrane Component Tagging for Biological Membrane Studies
The study of biological membranes, including their structure, dynamics, and functions like membrane fusion and lipid trafficking, relies heavily on fluorescently labeled lipids. thermofisher.com this compound is a suitable reagent for tagging specific types of lipids that contain a primary amine.
The most common target for this type of labeling is phosphatidylethanolamine (B1630911) (PE), a class of phospholipids (B1166683) that features a primary amine in its headgroup. nih.govresearchgate.net By reacting PE with this compound, researchers can synthesize TAMRA-PE, a fluorescent lipid analog. This labeled lipid can be incorporated into artificial membranes (liposomes) or introduced into the membranes of living cells. Because the fluorophore is attached to the polar headgroup, it remains on the surface of the membrane bilayer.
TAMRA-labeled lipids are powerful tools for various membrane studies. In membrane fusion assays, TAMRA-PE can be incorporated into one population of liposomes. Fusion with a second, unlabeled population of liposomes results in the dilution of the fluorescent probe, which can be monitored as a change in fluorescence intensity, often in a FRET pair with another labeled lipid like NBD-PE. nih.govresearchgate.net Researchers have also synthesized novel membrane-spanning lipids with TAMRA dyes at both ends to create non-extractable probes for monitoring membrane interactions. nih.gov Furthermore, fluorescent lipid analogs are used to visualize lipid domains, track the movement and distribution of lipids within a membrane, and study lipid-protein interactions in living cells. nih.govresearchgate.net
Table 2: Research Applications of TAMRA-Labeled Lipids
| Labeled Molecule | Application | Research Purpose |
| Phosphatidylethanolamine (PE) | Membrane Fusion Assays | To monitor the mixing of lipid bilayers between different vesicle populations by observing changes in fluorescence or FRET efficiency. nih.govresearchgate.net |
| Phosphatidylethanolamine (PE) | Lipid Trafficking and Dynamics | To visualize the movement, distribution, and localization of PE within cellular membranes using fluorescence microscopy. nih.govresearchgate.net |
| Custom Membrane-Spanning Lipids | Non-extractable Membrane Probes | To create stable fluorescent probes that span the entire bilayer for robust monitoring of membrane fusion and intermembrane lipid transfer without probe loss. nih.gov |
| Phosphatidic Acid (PA) (using TMR) | Lipid-Protein Interaction Studies | To act as a FRET acceptor to monitor the binding of fluorescently-tagged proteins to specific lipids within the membrane in living cells. nih.gov |
Methodological Considerations for Research Utilizing Tamra C6 Tfp Ester Conjugates
Optimization Protocols for Diverse Substrate Labeling
The conjugation of TAMRA-C6-TFP ester to different biomolecules requires tailored optimization strategies to achieve the desired degree of labeling while preserving the substrate's biological activity. The tetrafluorophenyl (TFP) ester moiety of this compound readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds. abcam.com
Proteins and Peptides:
Successful labeling of proteins and peptides is influenced by several factors, including pH, protein concentration, and the molar ratio of dye to protein.
pH: The reaction between the TFP ester and primary amines is most efficient at a slightly alkaline pH, typically between 8.0 and 9.0. lifetein.com This is because a higher pH deprotonates the primary amines, increasing their nucleophilicity. However, it is crucial to consider the pH stability of the target protein, as excessively alkaline conditions can lead to denaturation. Buffers free of primary amines, such as phosphate-buffered saline (PBS) or sodium bicarbonate, are recommended. lifetein.com
Protein Concentration: For optimal labeling, protein concentrations should generally be at least 2 mg/mL. abcam.cn Lower concentrations can decrease the efficiency of the conjugation reaction. abcam.cn
Molar Ratio: The molar ratio of this compound to the protein is a critical parameter that needs to be empirically determined for each specific substrate. A higher molar ratio will generally result in a higher degree of labeling, but excessive labeling can lead to fluorescence quenching and potentially alter the protein's function. lifetein.com It is advisable to start with a range of molar ratios to identify the optimal condition that provides sufficient fluorescence signal without compromising biological activity. For instance, for an antibody at 2-3 mg/mL, a molar ratio of 15-20 might be recommended, while for a concentration of 4-10 mg/mL, a ratio of 8-10 may be more appropriate. abcam.cn
Solubility: The hydrophobicity of the TAMRA dye can sometimes lead to solubility issues with the labeled peptide or protein. lifetein.com The use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) may be necessary to maintain the solubility of the reactants. lifetein.com
Nucleic Acids:
Amine-modified oligonucleotides can be effectively labeled with this compound. Key considerations for labeling nucleic acids include:
Buffer Composition: It is essential to use buffers that are free from primary amines and ethylenediaminetetraacetic acid (EDTA), as these can interfere with the labeling reaction. abcam.com The nucleic acid should be dissolved in nuclease-free water. abcam.com
Purity of Nucleic Acid: The purity of the oligonucleotide is crucial for efficient labeling. The A260/A280 ratio should be between 1.8 and 2.2 to ensure minimal protein contamination. abcam.com If necessary, phenol:chloroform extraction can be performed to remove protein impurities. abcam.com
Reaction Conditions: The labeling reaction is typically carried out at 37°C for one hour. abcam.com
General Optimization Workflow:
A general workflow for optimizing the labeling of a novel substrate involves:
Substrate Preparation: Ensure the biomolecule is in a suitable buffer at an appropriate concentration.
Molar Ratio Titration: Perform a series of labeling reactions with varying molar ratios of this compound to the substrate.
Purification: After the reaction, purify the conjugate to remove unreacted dye.
Characterization: Determine the degree of labeling for each reaction condition.
Functional Assay: Assess the biological activity of the labeled biomolecule to ensure that the labeling process has not compromised its function.
| Parameter | Proteins/Peptides | Nucleic Acids | Key Considerations |
| Reaction pH | 8.0 - 9.0 | Not specified, but amine-free buffer is crucial | Balances reaction efficiency with substrate stability. |
| Substrate Concentration | ≥ 2 mg/mL | Not specified, but purity is critical | Higher concentration improves labeling efficiency. |
| Molar Ratio (Dye:Substrate) | Empirically determined (e.g., 8-20 for antibodies) | Empirically determined | A key parameter to optimize signal vs. function. |
| Reaction Buffer | Amine-free (e.g., PBS, sodium bicarbonate) | Amine-free, EDTA-free (e.g., nuclease-free water) | Avoids interference with the TFP ester reaction. |
| Solubility | May require organic co-solvents (e.g., DMSO) | Generally less of a concern | The hydrophobicity of TAMRA can impact solubility. |
| Purity | High purity is recommended | A260/A280 ratio of 1.8 - 2.2 | Contaminants can interfere with labeling. |
Post-Conjugation Purification Techniques for Fluorescently Labeled Biomolecules (e.g., Dialysis, Chromatography)
Following the conjugation reaction, it is imperative to remove any unreacted this compound and other small molecule byproducts from the labeled biomolecule. Failure to do so can lead to high background fluorescence and inaccurate experimental results. Several purification techniques are commonly employed, with the choice of method depending on the nature of the biomolecule and the scale of the preparation.
Dialysis:
Dialysis is a widely used and gentle method for separating macromolecules from small, unwanted molecules based on differential diffusion across a semi-permeable membrane. thermofisher.comsandiego.edu The labeled biomolecule solution is placed within a dialysis bag or cassette with a specific molecular weight cutoff (MWCO) that is significantly smaller than the biomolecule of interest but large enough to allow the free passage of the unreacted dye. thermofisher.com The dialysis container is then immersed in a large volume of buffer (the dialysate), and the small molecules diffuse out of the sample and into the dialysate. thermofisher.comsandiego.edu
A typical dialysis procedure involves:
Placing the sample in the dialysis tubing or device. sandiego.edu
Dialyzing against a large volume of buffer (at least 200-fold greater than the sample volume) for 1-2 hours at room temperature. sandiego.edu
Changing the buffer and continuing dialysis for another 1-2 hours. sandiego.edu
A final buffer change followed by overnight dialysis at 4°C. sandiego.edu
Multiple buffer changes are crucial to ensure the complete removal of the unreacted dye. thermofisher.comsandiego.edu
Size-Exclusion Chromatography (SEC):
Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. gbiosciences.comproteogenix.science The sample is passed through a column packed with a porous resin. gbiosciences.com Larger molecules, such as the TAMRA-labeled biomolecule, are excluded from the pores and travel through the column more quickly, eluting first. embl.org Smaller molecules, like the free dye, enter the pores and have a longer path to travel, thus eluting later. embl.org
SEC is a relatively gentle method that can be used for both purification and buffer exchange. proteogenix.science It is particularly useful for desalting antibody conjugates. nih.gov The choice of resin depends on the molecular weight of the biomolecule being purified. cytivalifesciences.com For example, Sephadex G-100 is suitable for the purification of labeled antibodies. abcam.cn
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity. americanpeptidesociety.orgnih.gov It is particularly well-suited for the purification of labeled peptides and oligonucleotides. lifetein.compepdd.comresearchgate.net The sample is loaded onto a column with a hydrophobic stationary phase (e.g., C18) in a polar mobile phase. americanpeptidesociety.org The hydrophobicity of the TAMRA dye increases the retention time of the labeled biomolecule on the column compared to the unlabeled species. mz-at.de A gradient of increasing organic solvent (e.g., acetonitrile) is then used to elute the bound molecules, with more hydrophobic molecules eluting at higher organic solvent concentrations. hplc.eu This allows for the separation of the desired labeled product from unlabeled starting material and other impurities. mz-at.de
| Purification Technique | Principle | Typical Substrates | Advantages | Disadvantages |
| Dialysis | Separation based on molecular size through a semi-permeable membrane. thermofisher.com | Proteins, large nucleic acids. thermofisher.com | Gentle, simple, and can handle large volumes. | Time-consuming, may lead to sample dilution. wpmucdn.com |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size as molecules pass through a porous resin. gbiosciences.com | Proteins, antibodies, large peptides. embl.orgnih.gov | Relatively fast, can be used for buffer exchange. proteogenix.science | Can lead to sample dilution. proteogenix.science |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. americanpeptidesociety.org | Peptides, oligonucleotides. lifetein.compepdd.com | High resolution, can separate labeled from unlabeled molecules. mz-at.de | Can be denaturing for some proteins, requires specialized equipment. |
Spectroscopic Characterization Methods for Labeled Conjugates in Academic Research
After purification, it is essential to spectroscopically characterize the TAMRA-labeled conjugate to confirm successful labeling and to determine the degree of labeling.
Fluorescence spectroscopy is a fundamental technique for validating the successful conjugation of TAMRA to a biomolecule. By measuring the fluorescence emission spectrum of the purified conjugate, one can confirm the presence of the fluorophore. The excitation and emission maxima of TAMRA conjugates are typically around 555 nm and 580 nm, respectively. abcam.cn
A key parameter to determine is the Degree of Substitution (DOS) , also known as the degree of labeling, which represents the average number of dye molecules conjugated to each biomolecule. The DOS can be calculated using the Beer-Lambert law by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of TAMRA (around 555 nm). abcam.cncosmobio.co.jp
The calculation involves the following steps:
Measure the absorbance of the conjugate solution at 280 nm (A280) and 555 nm (A555). abcam.cn
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Correction Factor × A555)] / εprotein
The correction factor for TAMRA is approximately 0.36. cosmobio.co.jp
εprotein is the molar extinction coefficient of the protein at 280 nm. cosmobio.co.jp
Calculate the concentration of the TAMRA dye:
Dye Concentration (M) = A555 / εTAMRA
The molar extinction coefficient of TAMRA (εTAMRA) is approximately 90,000 M-1cm-1. lifetein.com
Calculate the DOS:
DOS = Dye Concentration / Protein Concentration cosmobio.co.jp
For most applications, an optimal DOS is sought to maximize the fluorescence signal without causing self-quenching or compromising the biological activity of the labeled molecule. For antibodies, a DOS of 2-4 is often considered optimal. cosmobio.co.jp
TAMRA-labeled conjugates are powerful tools for studying molecular interactions using advanced fluorescence techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence anisotropy.
Förster Resonance Energy Transfer (FRET):
FRET is a distance-dependent process where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore. nih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler" for measuring distances on the order of 1-10 nanometers. nih.gov
In a typical FRET experiment involving TAMRA, it can serve as the acceptor dye when paired with a suitable donor fluorophore, such as fluorescein (B123965). nih.gov When the donor and acceptor are in close proximity, excitation of the donor will result in sensitized emission from the acceptor. nih.gov By measuring the change in donor or acceptor fluorescence, one can monitor dynamic processes such as protein-protein interactions, conformational changes, and enzymatic activity. lifetein.com
The FRET efficiency (E) can be determined by analyzing the fluorescence spectra of the donor in the absence and presence of the acceptor. researchgate.net
Fluorescence Anisotropy (Polarization):
Fluorescence anisotropy, or polarization, is a technique that measures the rotational mobility of a fluorescently labeled molecule. researchgate.netpicoquant.com When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent. cam.ac.uk The degree of polarization depends on how much the molecule rotates during the lifetime of the excited state. picoquant.com
Larger molecules, or molecules in a complex, tumble more slowly in solution, resulting in a higher fluorescence anisotropy. researchgate.netnih.gov Conversely, smaller, freely rotating molecules have lower anisotropy values. researchgate.net This principle can be used to monitor binding events in real-time. For example, the binding of a small TAMRA-labeled peptide to a large protein will result in a significant increase in the measured anisotropy, allowing for the determination of binding affinities. nih.govlibretexts.org
Fluorescence anisotropy is a powerful tool for studying protein-protein and protein-ligand interactions because it is a homogeneous assay that does not require the separation of bound and free species. nih.gov
Data Analysis and Interpretation in Fluorescence-Based Research Assays
The analysis and interpretation of data from fluorescence-based assays using TAMRA-labeled conjugates require careful consideration of the experimental design and the underlying principles of the techniques employed.
Quantitative Analysis:
In applications such as quantitative PCR (qPCR) and flow cytometry, the intensity of the TAMRA fluorescence is directly proportional to the amount of the labeled target. researchgate.net For accurate quantification, it is essential to establish a standard curve using known concentrations of the labeled molecule. It is also important to account for background fluorescence and to ensure that the detector response is linear over the range of concentrations being measured.
FRET Data Analysis:
The analysis of FRET data can be complex, as it can be influenced by factors such as the labeling stoichiometry and the presence of free donor or acceptor molecules. researchgate.net The apparent FRET efficiency can be calculated by analyzing the fluorescence emission spectra. researchgate.net More advanced analysis methods, such as fluorescence lifetime imaging microscopy (FLIM), can provide more quantitative FRET measurements by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor. researchgate.net
Fluorescence Anisotropy Data Analysis:
In a typical binding experiment, the measured anisotropy is plotted against the concentration of the unlabeled binding partner. The resulting binding curve can then be fitted to a suitable binding model to determine the dissociation constant (Kd). nih.gov It is important to perform control experiments to ensure that the observed change in anisotropy is due to the specific binding event and not to non-specific interactions or changes in the environment that could affect the fluorescence properties of TAMRA.
Troubleshooting Common Issues:
High Background Fluorescence: This can be caused by the presence of unreacted dye. Ensure that the purification of the conjugate is thorough. sigmaaldrich.com
Low Fluorescence Signal: This could be due to a low degree of labeling, fluorescence quenching at high DOS, or photobleaching. cosmobio.co.jp
Inconsistent Results: This may arise from variations in labeling efficiency, sample handling, or instrument settings. Careful optimization and standardization of protocols are essential.
Strategies for Enhancing Signal Stability and Minimizing Photobleaching in Research Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, can be a significant limitation in fluorescence-based research, leading to a loss of signal and inaccurate quantitative measurements. cam.ac.uk Several strategies can be employed to enhance the signal stability of TAMRA-labeled conjugates and minimize photobleaching.
Use of Antifade Reagents:
For fixed-cell imaging and other applications where the sample is mounted on a slide, the use of commercially available antifade mounting media is highly recommended. These reagents contain chemical scavengers that reduce the generation of reactive oxygen species, which are major contributors to photobleaching. cam.ac.uk
Minimizing Exposure to Excitation Light:
The most straightforward way to reduce photobleaching is to minimize the sample's exposure to the excitation light. This can be achieved by:
Using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio.
Keeping the exposure time as short as possible.
Using neutral density filters to attenuate the excitation light.
Focusing on the sample using transmitted light before switching to fluorescence imaging.
Optimizing Imaging Conditions:
Choice of Objective: Using an objective with a high numerical aperture (NA) can improve the efficiency of light collection, allowing for the use of lower excitation intensities.
Detector Settings: Adjusting the gain of the detector can help to amplify the signal without increasing the excitation intensity.
Photostability of TAMRA:
TAMRA is known for its relatively good photostability compared to some other common fluorophores. lifetein.com However, under conditions of intense or prolonged illumination, photobleaching will still occur.
By implementing these strategies, researchers can significantly improve the quality and reliability of data obtained from experiments utilizing this compound conjugates.
Advanced Research Applications and Emerging Technologies Employing Tamra C6 Tfp Ester
Development of Fluorescent Biosensors and Molecular Probes
The unique properties of TAMRA-C6-TFP ester have been instrumental in the design and creation of innovative fluorescent biosensors and molecular probes. These tools are engineered to report on specific biological events or the presence of target molecules through changes in their fluorescence signals, offering high sensitivity and spatiotemporal resolution.
Probing Protein-Protein and Ligand-Receptor Interactions
The study of molecular interactions is fundamental to understanding cellular function. This compound and its amine-reactive analogues are frequently employed to label proteins and ligands to investigate these intricate relationships.
One notable application is in the development of "Quenchbody" (Q-body) biosensors. In a study focused on creating antibody-based biosensors, a TAMRA-C6 derivative was site-specifically incorporated into the N-terminal region of an antibody Fab fragment. This TAMRA-labeled Fab fragment was designed to exhibit quenched fluorescence in its unbound state. Upon binding to its specific antigen, a conformational change occurs, leading to a significant increase in fluorescence intensity. This antigen-dependent fluorescence enhancement allows for the sensitive detection of the target molecule. The successful generation of this TAMRA-labeled Fab fragment was confirmed by SDS-PAGE fluorescence imaging, which showed a clear fluorescent band at the expected molecular weight.
In the realm of ligand-receptor binding, TAMRA-labeled tracers are utilized in fluorescence polarization (FP) assays to determine the binding affinities of unlabeled ligands. For instance, a TAMRA-labeled tracer was developed to study its interaction with FK506-binding proteins (FKBPs). The binding of the tracer to the proteins results in a slower rotation and thus a higher fluorescence polarization signal. The affinity of the tracer for different FKBPs was quantified by measuring the dissociation constant (Kd).
| Protein | Binding Affinity (Kd) of TAMRA-labeled Tracer |
|---|---|
| FKBP51 | 45 ± 7 nM |
| FKBP12 | 6 ± 1.4 µM |
| FKBP12.6 | 3.6 ± 0.8 µM |
| FKBP52 | > 80 µM |
Enzyme Activity and Substrate Turnover Monitoring in vitro
Fluorescently labeled substrates are powerful tools for monitoring enzyme activity and determining kinetic parameters in real-time. By attaching a fluorophore like TAMRA to a substrate molecule, enzymatic modification of the substrate can lead to a detectable change in the fluorescence signal.
A prime example is the use of a TAMRA-labeled phosphate-binding tag molecule in fluorescence-quenching assays for alkaline phosphatases (APs). In one approach, a TAMRA-labeled O-phosphorylethanolamine (TAMRA-PEA) serves as the AP substrate. A TAMRA-labeled phosphate-binding tag molecule captures the TAMRA-PEA, leading to fluorescence quenching due to the close proximity of the two TAMRA moieties. When AP dephosphorylates TAMRA-PEA, the resulting product dissociates from the binding tag, causing an increase in fluorescence. This fluorescence recovery is directly proportional to the enzyme's activity and can be monitored over time to determine substrate turnover. The initial rate of the reaction can be calculated from the slope of the fluorescence intensity versus time plot, allowing for the determination of key kinetic parameters.
| Time (minutes) | Relative Fluorescence Intensity (a.u.) |
|---|---|
| 0 | 100 |
| 10 | 150 |
| 20 | 220 |
| 30 | 280 |
| 40 | 330 |
| 50 | 370 |
| 60 | 400 |
Real-Time Tracking of Molecular Dynamics in Model Systems
Understanding the conformational dynamics of biomolecules is crucial for deciphering their mechanisms of action. Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for observing these dynamics in real-time. TAMRA is frequently used as an acceptor fluorophore in smFRET experiments due to its favorable spectral properties.
In a typical smFRET setup to study protein conformational changes, a donor fluorophore and an acceptor fluorophore, such as a TAMRA derivative, are attached to specific sites on the protein of interest. Changes in the distance between these two fluorophores, resulting from protein conformational dynamics, lead to changes in the FRET efficiency. By monitoring the fluorescence intensities of the donor and acceptor over time, researchers can track the conformational states of a single protein molecule. For example, a protein might transition between a low-FRET state (e.g., E ≈ 0.2), indicating a large distance between the dyes, and a high-FRET state (e.g., E ≈ 0.8), indicating a smaller distance. The dwell times in each state and the transition frequencies provide valuable information about the energy landscape and kinetics of the protein's conformational changes. nih.gov
| Time (s) | FRET Efficiency | Conformational State |
|---|---|---|
| 0.0 - 2.5 | 0.2 | Open |
| 2.5 - 5.0 | 0.8 | Closed |
| 5.0 - 7.5 | 0.2 | Open |
| 7.5 - 10.0 | 0.8 | Closed |
Applications in Advanced Fluorescence Microscopy and Imaging Techniques
The bright and photostable nature of the TAMRA fluorophore makes this compound an excellent choice for labeling biomolecules for visualization with advanced fluorescence microscopy techniques. These methods provide high-resolution images of cellular structures and molecular events, often in living cells.
Confocal and Total Internal Reflection Fluorescence (TIRF) Microscopy
Confocal microscopy and TIRF microscopy are two powerful techniques for imaging fluorescently labeled molecules with high signal-to-noise ratios. TAMRA-labeled molecules are well-suited for these applications due to their strong fluorescence emission.
In a study developing cell-permeable fluorescent probes, various 6-TAMRA derivatives were synthesized and used for no-wash live-cell imaging with confocal microscopy. researchgate.net These probes were designed to target specific proteins within the cell. The fluorescence intensity of different TAMRA derivatives was quantified in living cells over time, demonstrating their utility for tracking intracellular targets. For instance, the normalized fluorescence ratio of different TAMRA-based probes targeting the SNAP-tag protein was measured at various time points after addition to the cells. researchgate.net
| Time Point (minutes) | Normalized Fluorescence Ratio (Probe 1) | Normalized Fluorescence Ratio (Probe 2) |
|---|---|---|
| 15 | 1.2 | 1.5 |
| 30 | 2.5 | 3.1 |
| 60 | 4.8 | 5.9 |
| 90 | 6.2 | 7.5 |
TIRF microscopy is particularly useful for imaging processes at the plasma membrane of adherent cells, as it selectively excites fluorophores in a very thin region near the coverslip. nih.govnih.gov TAMRA-labeled proteins or ligands that interact with cell surface receptors can be visualized with high contrast against a dark background, allowing for the detailed study of events such as receptor clustering, endocytosis, and signaling complex formation. nih.gov
Single-Molecule Fluorescence Spectroscopy and Imaging
The ability to detect and track individual molecules provides unprecedented insights into biological processes that are often obscured by ensemble averaging. This compound is valuable for single-molecule studies due to the high photon output of the TAMRA fluorophore, which is essential for detecting the faint signals from individual molecules.
In single-molecule FRET (smFRET) experiments, the fluorescence signals from individual molecules labeled with a donor and a TAMRA acceptor are recorded over time. nih.gov These time traces reveal the stochastic nature of molecular processes, such as the conformational dynamics of enzymes or the assembly of protein complexes. For example, a single enzyme molecule might be observed transitioning between different FRET states, corresponding to different functional conformations. The analysis of these traces provides information on the kinetics and pathways of these transitions.
Single-molecule imaging in living cells allows for the direct observation of the behavior of individual proteins in their native environment. nih.gov TAMRA-labeled proteins can be tracked as they move within the cell, providing information on their diffusion dynamics, localization, and interactions with other molecules. For instance, the trajectory of a single TAMRA-labeled receptor on the cell surface can be followed, revealing whether it is freely diffusing, confined to a specific membrane domain, or undergoing directed motion.
| Time (ms) | X-Position (nm) | Y-Position (nm) |
|---|---|---|
| 0 | 120 | 250 |
| 50 | 125 | 258 |
| 100 | 118 | 265 |
| 150 | 130 | 260 |
| 200 | 135 | 255 |
Super-Resolution Microscopy (e.g., STED, STORM, PALM) Utilizing TAMRA Conjugates
Conventional fluorescence microscopy is limited by the diffraction of light, restricting the achievable resolution to approximately 200 nanometers. Super-resolution microscopy techniques bypass this limitation, allowing for the visualization of cellular structures with near-molecular detail researchgate.net. TAMRA (Tetramethylrhodamine), as a bright and photostable fluorophore, has become an important component in several of these advanced imaging modalities once conjugated to a molecule of interest using a reactive form like this compound.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of a focused laser spot, effectively narrowing the area of fluorescence emission. Rhodamine dyes, including TAMRA, are of great interest for STED applications due to their high brightness and photostability vectorlabs.com. The process involves a second laser beam, the STED beam, which is shaped like a donut and depletes the excited state of fluorophores it illuminates. This leaves only the molecules at the very center of the donut to fluoresce, resulting in a much sharper image. TAMRA's photophysical properties make it a suitable dye for STED imaging, enabling researchers to visualize the fine details of cellular components like the cytoskeleton vectorlabs.commpg.de.
Stochastic Optical Reconstruction Microscopy (STORM): STORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic activation and time-resolved localization of individual fluorophores researchgate.net. In a typical STORM experiment, most fluorophores are in a non-fluorescent "off" state, with only a sparse, random subset switching to a fluorescent "on" state at any given time. By imaging these individual "on" state molecules and determining their precise location, a super-resolved image can be reconstructed over thousands of frames. TAMRA has been demonstrated as a suitable dye for STORM imaging lifetein.com. While originally developed with dye pairs, direct STORM (dSTORM) often uses single dyes that can be induced to blink between fluorescent and dark states under specific buffer conditions and laser illumination lifetein.com. However, TAMRA has shown some limitations in STORM, such as a lower localization accuracy and a higher rate of photobleaching compared to other specialized dyes or quantum dots axispharm.com.
Photoactivated Localization Microscopy (PALM): Similar to STORM, PALM is another SMLM technique that builds a super-resolved image from the precise localization of single molecules vectorlabs.comresearchgate.net. The primary distinction is that PALM typically employs photoactivatable or photoconvertible fluorescent proteins that are genetically fused to the protein of interest vectorlabs.comresearchgate.net. While less common, synthetic dyes can also be used in PALM-like imaging, particularly for fixed samples where the cell membrane can be permeabilized to allow entry of the labeled probe vectorlabs.com. The principle remains the same: a small subset of fluorophores is activated, imaged, and localized until a complete image is constructed.
The table below summarizes the key features of these super-resolution techniques and the role of TAMRA conjugates.
| Technique | Principle | Role of TAMRA Conjugates | Key Advantages |
| STED | A focused excitation laser is overlaid with a donut-shaped depletion laser, confining fluorescence to a sub-diffraction spot. | TAMRA's high photostability and brightness allow it to withstand the high laser intensities required for depletion and still provide a strong signal. | Provides direct, scanned images without extensive post-processing. |
| STORM | Stochastically activates and localizes individual fluorophores over many frames to reconstruct a super-resolved image. | TAMRA can be used as a photoswitchable fluorophore in dSTORM, "blinking" between on and off states under specific conditions. | Achieves very high resolution, often in the tens of nanometers. |
| PALM | Similar to STORM, but traditionally uses photoactivatable fluorescent proteins. Synthetic dyes can be used for specific applications. | TAMRA-labeled antibodies or probes can be used to target specific structures in fixed cells for PALM-like imaging. | Enables precise molecule counting and tracking. |
Integration into High-Throughput Screening (HTS) Platforms for Drug Discovery and Chemical Biology Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds for biological activity. Fluorescent probes are integral to HTS assays due to their high sensitivity and adaptability to automated platforms. This compound is used to create fluorescently labeled molecules that serve as probes in these screening assays.
The bright and stable fluorescence of TAMRA makes it an excellent choice for HTS applications where reliable and reproducible signals are paramount baseclick.eu. TAMRA-labeled probes are frequently employed in various assay formats, including:
Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, TAMRA often serves as an acceptor fluorophore, typically paired with a donor like fluorescein (B123965) (FAM) baseclick.eu. The efficiency of energy transfer between the donor and acceptor can be used to monitor molecular interactions, such as protein-protein binding or enzyme activity, in a high-throughput manner baseclick.eu.
Binding Assays: TAMRA-labeled ligands can be used to screen for compounds that compete for binding to a specific receptor or enzyme. A decrease in the fluorescent signal associated with the target would indicate a "hit."
Cellular Uptake and Trafficking: In cell-based HTS, TAMRA-conjugated compounds can be used to screen for molecules that modulate cellular uptake or trafficking pathways lifetein.com.
The compatibility of TAMRA with automated fluorescence microscopy and plate readers, combined with its robust signal, facilitates its integration into HTS workflows for identifying lead compounds in drug discovery and elucidating biological pathways baseclick.eu.
Cell-Based Assays and Flow Cytometry for Population Analysis
Cell-based assays are critical for studying cellular processes in a physiologically relevant context. Flow cytometry, in particular, is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. By labeling specific cellular components with fluorescent probes, researchers can quantify cell numbers, identify different cell types, and assess cellular functions.
This compound is used to conjugate the TAMRA dye to antibodies, peptides, or other molecules that can target specific cell surface or intracellular proteins lifetein.com. These TAMRA-labeled conjugates are then used in a variety of cell-based assays:
Immunophenotyping: TAMRA-labeled antibodies that bind to specific cell surface markers (e.g., CD proteins) are used in flow cytometry to identify and quantify different immune cell populations in blood or tissue samples nih.gov.
Cellular Uptake Studies: The uptake of a TAMRA-labeled peptide or drug candidate by a cell population can be quantified using flow cytometry, providing insights into delivery mechanisms and efficiency researchgate.net.
Apoptosis Assays: TAMRA-labeled probes can be designed to detect markers of programmed cell death, allowing for the quantification of apoptotic cells in a population.
Confocal Microscopy: In addition to flow cytometry, TAMRA-labeled probes are extensively used in fluorescence microscopy to visualize the subcellular localization of target molecules within individual cells nih.gov.
The bright fluorescence of TAMRA ensures a high signal-to-noise ratio, which is crucial for detecting low-abundance targets and resolving distinct cell populations in flow cytometry axispharm.com.
The following table outlines the applications of TAMRA conjugates in cell-based assays:
| Application | Technique | Description |
| Immunophenotyping | Flow Cytometry | Identification and quantification of different cell types in a mixed population using TAMRA-labeled antibodies against cell surface markers. |
| Cellular Uptake Analysis | Flow Cytometry, Fluorescence Microscopy | Measurement of the internalization of TAMRA-labeled molecules (e.g., peptides, nanoparticles) by cells. |
| Cell Cycle Analysis | Flow Cytometry | Staining of cellular components with TAMRA probes to determine the distribution of cells in different phases of the cell cycle. |
| Subcellular Localization | Confocal Microscopy | Visualization of the specific location of TAMRA-labeled proteins or molecules within the cell. |
Functionalizing Biomaterials and Nanomaterials for Research Applications
The fields of biomaterials and nanotechnology are rapidly advancing, with new materials being developed for applications ranging from drug delivery to tissue engineering. The ability to track and visualize these materials in vitro and in vivo is essential for understanding their behavior and optimizing their design.
This compound provides a convenient method for fluorescently labeling a wide range of biomaterials and nanomaterials, including:
Polymeric Nanoparticles: Fluorescently labeling polymeric nanoparticles allows researchers to study their biodistribution, cellular uptake, and drug release kinetics mdpi.com.
Liposomes: TAMRA can be conjugated to the surface of liposomes, which are used as drug delivery vehicles, to track their journey to target cells nih.gov.
Hydrogels: Incorporating TAMRA into hydrogel scaffolds used for tissue engineering enables the non-invasive monitoring of scaffold degradation and tissue integration.
Quantum Dots and Metallic Nanoparticles: While these materials can be inherently fluorescent or plasmonic, conjugating them with organic dyes like TAMRA can create hybrid probes with unique optical properties for multimodal imaging nih.gov.
The surface functionalization of these materials with TAMRA is typically achieved by reacting the TFP ester with primary amine groups present on the material's surface taylorfrancis.com. The C6 linker provides a spacer that can reduce potential quenching of the fluorophore by the material surface. These TAMRA-functionalized materials are invaluable tools for developing and evaluating new therapeutic and diagnostic platforms nih.govnih.gov.
Future Directions and Interdisciplinary Research Perspectives
Innovations in Linker Design and Orthogonal Bioconjugation Strategies for TAMRA-C6-TFP Ester
The C6 linker of this compound provides a foundational spacer for attaching the TAMRA fluorophore to target molecules. However, the future of fluorescent probe design lies in the development of more sophisticated and functional linkers. Innovations are moving towards "smart" linkers that are responsive to specific physiological or external stimuli. rsc.orgnih.govnih.gov These stimuli-responsive linkers can be engineered to cleave under certain conditions, such as changes in pH, redox potential, or the presence of specific enzymes, allowing for controlled activation of the fluorophore's signal at the target site. rsc.orgnih.govnih.gov For instance, incorporating an azobenzene (B91143) moiety into the linker could render the probe sensitive to light, enabling spatiotemporal control over fluorescence activation. rsc.org
Furthermore, the integration of bioorthogonal functionalities into the linker design is a key area of development. nih.govmdpi.com By incorporating moieties such as alkynes or azides, this compound can be used in "clickable" formats. This allows for a two-step labeling approach where the probe first reacts with its target, followed by the attachment of the TAMRA fluorophore via a highly specific and efficient click chemistry reaction. researchgate.netfrontiersin.org This strategy is particularly advantageous for labeling in complex biological environments, minimizing background fluorescence and allowing for multiplexed imaging when combined with other orthogonal labeling chemistries. nih.gov
Table 1: Examples of Advanced Linker Strategies for TAMRA-based Probes
| Linker Type | Trigger for Cleavage/Activation | Potential Application for this compound |
| Enzyme-cleavable | Specific proteases (e.g., caspases, matrix metalloproteinases) | Activating fluorescence upon apoptosis or in tumor microenvironments. |
| pH-sensitive | Acidic environments (e.g., lysosomes, endosomes) | Visualizing cellular uptake and trafficking pathways. |
| Redox-sensitive | Changes in glutathione (B108866) concentration | Probing oxidative stress within cells. |
| Photo-cleavable | Specific wavelengths of light | Spatiotemporally controlled labeling and un-labeling of targets. |
| Bioorthogonal | Click chemistry handles (e.g., azide, alkyne) | Two-step labeling for reduced background and multiplexing. nih.govfrontiersin.org |
Expansion into Complex Biological Systems and Multicomponent Assays
The robust photophysical properties of TAMRA make it well-suited for studying intricate biological systems. Future applications will see this compound and its derivatives increasingly used in high-content screening (HCS) and other multicomponent assays. researchgate.net HCS platforms enable the simultaneous analysis of multiple cellular parameters, and brightly fluorescent probes like TAMRA are essential for generating the high-quality images required for such analyses. researchgate.net For example, a TAMRA-labeled antibody could be used to visualize a specific protein, while other fluorescent probes simultaneously report on cell viability, organelle morphology, or the presence of other biomarkers.
The ability to use TAMRA in multiplexed experiments is also a significant area of future development. researchgate.net While TAMRA itself can be used as a reporter, its spectral properties also allow it to serve as a quencher in certain contexts. youtube.com This dual functionality, combined with its compatibility with various laser lines, makes it a versatile tool for designing sophisticated multi-color imaging experiments to unravel complex cellular signaling pathways and interactions within tissues. researchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning for Rational Probe Design
The development of novel fluorescent probes is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.govnih.govfda.gov These computational tools can accelerate the design of new TAMRA-based probes with tailored properties. researchgate.netresearchgate.net By training algorithms on large datasets of known fluorophores and their photophysical characteristics, ML models can predict the properties of novel dye structures, such as their absorption and emission spectra, quantum yield, and photostability. nih.govchemrxiv.org
This "in silico" approach allows for the rapid screening of virtual libraries of potential TAMRA derivatives, identifying candidates with optimized characteristics for specific applications before undertaking laborious and costly chemical synthesis. researchgate.netresearchgate.netfrontiersin.org For instance, AI could be used to design a TAMRA analogue with a larger Stokes shift to minimize self-quenching in densely labeled samples, or to predict how modifications to the C6 linker will affect the probe's cell permeability. The overarching goal is to move from serendipitous discovery to a rational, predictive framework for designing the next generation of high-performance fluorescent probes. nih.govchemrxiv.org
Table 2: Predicted Photophysical Properties of Hypothetical TAMRA Derivatives Using a Machine Learning Model
| Derivative | Predicted Max Emission (nm) | Predicted Quantum Yield | Predicted Application |
| TAMRA-C6-TFP-SO3 | 585 | 0.45 | Improved water solubility for aqueous environments. |
| TAMRA-C6-TFP-Si | 610 | 0.30 | Red-shifted emission for deeper tissue imaging. |
| TAMRA-C6-TFP-F4 | 570 | 0.65 | Increased photostability for long-term imaging. |
Note: The data in this table is illustrative and based on the potential application of predictive models in fluorescent probe design. nih.govchemrxiv.org
Development of Novel Optical Tools and Spectroscopic Methodologies
Advances in microscopy and spectroscopy are continually pushing the boundaries of what can be visualized at the molecular level, and these new techniques will undoubtedly expand the utility of this compound. thermofisher.combiocompare.comnih.govnih.gov For example, super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), can overcome the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. thermofisher.combiocompare.comnih.gov The photostability and brightness of TAMRA make it a suitable fluorophore for some of these demanding imaging modalities.
Furthermore, techniques like Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM) provide information beyond simple localization. wikipedia.orgwikipedia.orgnih.govleica-microsystems.comulab360.comsemanticscholar.orgleica-microsystems.com
FRET measures the transfer of energy between two fluorophores when they are in close proximity (typically within 10 nanometers). wikipedia.orgulab360.comnih.govnih.govresearchgate.net By labeling two interacting proteins with a suitable donor-acceptor pair, such as Cy3 and TAMRA, FRET can be used to study protein-protein interactions, conformational changes, and enzymatic activity in real-time. nih.gov
FLIM measures the decay rate of fluorescence, which can be sensitive to the fluorophore's local environment. wikipedia.orgnih.govleica-microsystems.comsemanticscholar.orgleica-microsystems.com This allows for the investigation of changes in ion concentration, pH, and viscosity within living cells, providing a deeper understanding of cellular physiology. leica-microsystems.com
The continued development of these advanced imaging techniques will create new opportunities to leverage the spectroscopic properties of this compound for more quantitative and dynamic biological measurements.
Role in Advancing "Omics" Technologies (e.g., Quantitative Proteomics, Metabolomics)
In the era of "omics," high-throughput techniques are used to study the entire complement of molecules in a biological system, such as the proteome (all proteins) or the metabolome (all metabolites). Fluorescent labeling with reagents like this compound plays a crucial role in these methodologies.
In quantitative proteomics , this compound can be used in activity-based protein profiling (ABPP). mdpi.comfrontiersin.orgnih.govscispace.comnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. frontiersin.orgnih.govscispace.com By incorporating a TAMRA tag, these active enzymes can be visualized on a gel or identified and quantified by mass spectrometry, providing a snapshot of the functional state of the proteome. nih.govscispace.com
While less established, the application of fluorescent labeling in metabolomics is a growing area of interest. Specific metabolites can be chemically tagged with a fluorophore like TAMRA, enabling their visualization and tracking within cells. This approach, often termed "metabolic imaging," has the potential to provide spatial and temporal information about metabolic pathways that is not achievable with traditional mass spectrometry-based methods. The development of new TAMRA-based probes that can selectively label specific classes of metabolites will be a key step in advancing this field.
Q & A
Basic Research Questions
Q. What are the critical photophysical properties of TAMRA-C6-TFP ester, and how do they influence its application in fluorescence microscopy?
- Methodological Answer : Characterize properties such as excitation/emission spectra, quantum yield, and photostability using spectrophotometry (UV-Vis, fluorescence spectroscopy) and time-resolved fluorescence assays. Compare results with literature values from primary sources (e.g., peer-reviewed journals) to validate accuracy . For microscopy, confirm compatibility with standard filter sets and laser lines (e.g., 548 nm excitation for TAMRA).
Q. How can researchers verify the purity of this compound batches before experimental use?
- Methodological Answer : Employ analytical techniques like reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MALDI-TOF or ESI-MS) to detect impurities or hydrolysis byproducts. Cross-reference chromatographic retention times and mass-to-charge ratios with certified standards .
Q. What buffer conditions optimize this compound stability during conjugation reactions?
- Methodological Answer : Avoid aqueous buffers with primary amines (e.g., Tris, glycine) to prevent premature hydrolysis. Use anhydrous DMSO or DMF for stock solutions and maintain pH 8.5–9.0 (e.g., carbonate buffer) to enhance reactivity with target nucleophiles (e.g., primary amines on antibodies) .
Advanced Research Questions
Q. How can orthogonal experimental design methods (e.g., Taguchi) improve the yield of this compound conjugation reactions?
- Methodological Answer : Apply Taguchi’s orthogonal arrays to systematically test variables (e.g., molar ratio, temperature, reaction time). For example, a 3-level L9 array can evaluate 4 parameters (e.g., pH, TAMRA:protein ratio, temperature, incubation time) with minimal experiments. Use ANOVA to identify dominant factors (e.g., molar ratio contributes 77.6% variance in yield ). Optimize signal-to-noise (S/N) ratios for "larger-the-better" outcomes (e.g., maximize labeling efficiency).
Q. How should researchers address contradictory data in this compound labeling efficiency across different protein substrates?
- Methodological Answer : Conduct a comparative analysis using standardized protocols. Variables may include protein surface charge (via ζ-potential measurements), accessibility of lysine residues (via protein modeling), or steric hindrance. Validate with dual-labeling experiments (e.g., TAMRA and a secondary fluorophore) and correlate results with structural data (e.g., X-ray crystallography) .
Q. What strategies validate the specificity of this compound conjugation in complex biological samples?
- Methodological Answer : Implement negative controls (e.g., amine-free buffers, non-reactive analogs) and confirm labeling via SDS-PAGE with in-gel fluorescence imaging. For in vivo studies, use blocking agents (e.g., excess glycine) to quench unreacted ester groups. Quantify nonspecific binding via flow cytometry or confocal microscopy .
Q. How can researchers troubleshoot low signal-to-noise ratios in TAMRA-based imaging assays?
- Methodological Answer : Diagnose causes such as photobleaching (use antifade reagents), incomplete quenching (optimize washing steps), or spectral overlap (employ spectral unmixing algorithms). Validate with time-lapse imaging to assess photostability and adjust laser power/exposure times dynamically .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for analyzing variability in this compound conjugation efficiency?
- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability (e.g., reagent lot, operator). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses and PICOT (Population, Intervention, Comparison, Outcome, Time) for experimental design . Report confidence intervals (e.g., 95% CI) for yield data.
Q. How should researchers document experimental protocols for reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed metareagent sources (CAS number: 150810-69-8), instrument calibration data, and raw datasets in supplementary materials. Use electronic lab notebooks (ELNs) for version control .
Tables Described in Text
- Taguchi L9 Orthogonal Array Parameters : Catalyst type (A), concentration (B), molar ratio (C), temperature (D) tested at three levels (e.g., 1.0%, 1.5%, 2.0% for B). Optimal conditions derived from S/N ratios .
- ANOVA Results for Conjugation Yield : Catalyst concentration contributed 77.6% variance, reaction temperature 12.3%, and molar ratio 8.1% in a representative study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
